Cyromazine-d4

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Internal Standard for Quantitation

Cyromazine is an insecticide used in agriculture and public health. When analyzing environmental or biological samples for Cyromazine concentration, researchers often use Cyromazine-d4 as an internal standard. The internal standard possesses nearly identical chemical properties to Cyromazine but with a slightly higher mass due to the deuterium atoms. This allows scientists to distinguish the analyte (Cyromazine) from background signal and any matrix effects that might interfere with the measurement. By comparing the signal intensity of the analyte to the internal standard, researchers can achieve accurate quantification of Cyromazine in the sample [].

Metabolic Studies

Understanding how organisms metabolize (break down) chemicals is crucial in toxicology and environmental science. Cyromazine-d4 can be used to trace the metabolic pathway of Cyromazine in insects, plants, or animals. Scientists can administer Cyromazine-d4 to the test subject and then analyze its metabolites (breakdown products) containing the deuterium label. This allows them to identify the specific pathways involved in Cyromazine metabolism [].

Environmental Fate Studies

Cyromazine-d4 can be employed to study the environmental fate of Cyromazine. Researchers can introduce Cyromazine-d4 into soil, water, or sediment and monitor its degradation, movement, and accumulation over time. The presence of the deuterium label allows them to distinguish Cyromazine from any native Cyromazine that might already be present in the environment, providing a clearer picture of the insecticide's behavior in the ecosystem [].

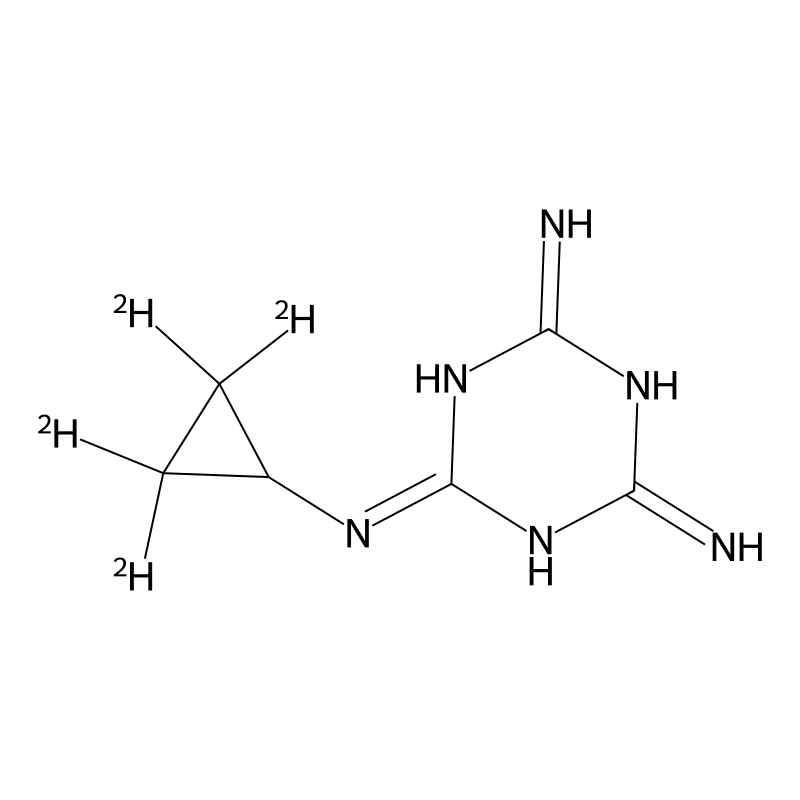

Cyromazine-d4 is a stable isotope-labeled derivative of cyromazine, a triamino-1,3,5-triazine compound with the molecular formula C6H10N6. It is primarily utilized in research settings to study the metabolism and environmental behavior of cyromazine. The incorporation of deuterium (indicated by the "d4") allows for enhanced detection and quantification in analytical chemistry applications, particularly in mass spectrometry.

Cyromazine itself functions as an insect growth regulator, primarily targeting the larvae of various insects. Its mechanism involves disrupting the normal growth and development processes, thus preventing the maturation of pests into adults.

- Hydrolysis: In aqueous environments, cyromazine-d4 can hydrolyze, leading to the formation of various metabolites.

- Degradation: Under specific conditions (e.g., exposure to UV light or extreme pH), it may degrade into simpler nitrogen-containing compounds.

- Reactions with Nucleophiles: Cyromazine-d4 can react with nucleophiles, such as amines or thiols, which can alter its biological activity or facilitate conjugation reactions in biological systems.

Cyromazine-d4 retains the biological activity characteristic of cyromazine, functioning primarily as an insect growth regulator. It disrupts the development of insect larvae by interfering with chitin synthesis and hormonal regulation. This activity makes it effective against a variety of pests in agricultural settings.

The synthesis of cyromazine-d4 typically involves isotopic labeling during the production of cyromazine. One common method includes:

- Starting Materials: Melamine and ammonia are used as primary reactants.

- Reaction Conditions: The reaction occurs in the presence of sodium hydroxide at temperatures ranging from 70°C to 85°C.

- Isotopic Labeling: Deuterated solvents or reagents may be employed to introduce deuterium into the compound during synthesis.

This method allows for the production of cyromazine-d4 while maintaining its structural integrity and biological properties.

Cyromazine-d4 is primarily used in research applications, including:

- Metabolism Studies: Its stable isotope nature allows for tracking metabolic pathways in biological systems.

- Environmental Monitoring: It aids in studying the degradation and persistence of cyromazine in various environmental matrices.

- Analytical Chemistry: Cyromazine-d4 serves as an internal standard in mass spectrometry and other analytical techniques to improve accuracy in quantifying cyromazine levels.

Studies involving cyromazine-d4 often focus on its interactions within biological systems or environmental contexts. Key areas include:

- Metabolic Pathways: Investigating how cyromazine-d4 is metabolized by different organisms helps elucidate its fate in ecosystems.

- Synergistic Effects: Research may explore potential synergistic effects when combined with other pesticides or chemicals on pest populations.

- Toxicological Assessments: Evaluating its safety profile through interaction studies with non-target organisms provides insights into its environmental impact.

Cyromazine-d4 shares similarities with several other compounds that function as insect growth regulators or have related chemical structures. Here are some notable examples:

| Compound Name | Chemical Structure | Unique Features |

|---|---|---|

| Methoprene | C11H19O3 | Juvenile hormone analog; affects insect development differently than cyromazine. |

| Pyriproxyfen | C20H19F3O3 | Mimics juvenile hormone; effective against a broader range of insects. |

| Buprofezin | C14H17N3O2 | Inhibits molting; has a different mechanism of action compared to cyromazine. |

| Diflubenzuron | C14H9F2N3O2 | Chitin synthesis inhibitor; more potent against certain pest species. |

Uniqueness of Cyromazine-d4

Cyromazine-d4's uniqueness lies in its stable isotope labeling, which enhances analytical capabilities without altering its biological efficacy as an insect growth regulator. This feature makes it particularly valuable for research into metabolic pathways and environmental studies, distinguishing it from other similar compounds that do not possess this isotopic labeling.